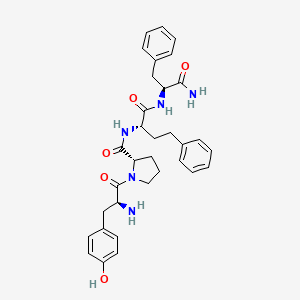

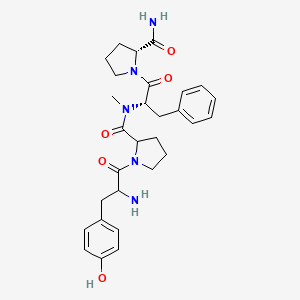

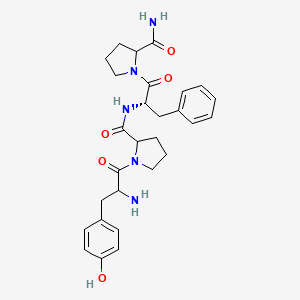

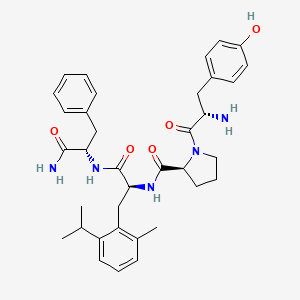

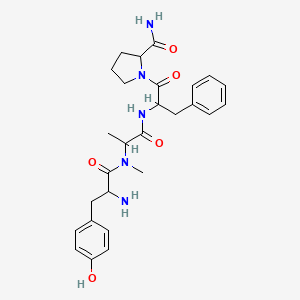

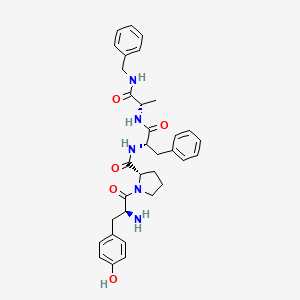

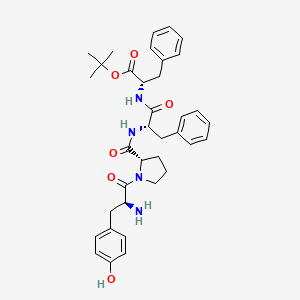

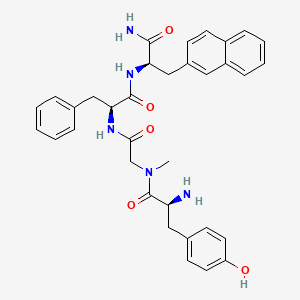

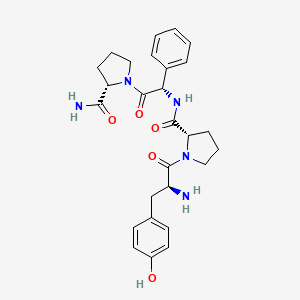

Tyr-Pro-Phg-Pro-NH2

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tyr-Pro-Phg-Pro-NH2 es un tetrapéptido sintético compuesto por tirosina, prolina, fenilglicina y prolina con un grupo amida en el C-terminal. Este compuesto es de interés debido a sus posibles actividades biológicas y aplicaciones en diversos campos como la química medicinal y la investigación peptídica.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de Tyr-Pro-Phg-Pro-NH2 suele implicar la síntesis de péptidos en fase sólida (SPPS). Este método permite la adición secuencial de aminoácidos protegidos a una cadena peptídica en crecimiento anclada a una resina sólida. El proceso incluye los siguientes pasos:

Carga de la resina: El aminoácido inicial (tirosina) se une a una resina sólida.

Desprotección: Se elimina el grupo protector del aminoácido para exponer el grupo amino reactivo.

Acoplamiento: El siguiente aminoácido (prolina) se activa y se acopla a la cadena peptídica en crecimiento.

Repetición: Los pasos 2 y 3 se repiten para la fenilglicina y la prolina.

Escisión: El péptido completo se escinde de la resina y se desprotege para obtener el producto final.

Métodos de producción industrial: En un entorno industrial, la síntesis de this compound puede implicar la utilización de sintetizadores de péptidos automatizados para aumentar la eficiencia y el rendimiento. El uso de disolventes verdes como el 2-metiltetrahidrofurano y el éter metílico de ciclopentilo se ha explorado para reducir el impacto ambiental de la síntesis de péptidos .

Tipos de reacciones:

Oxidación: this compound puede sufrir reacciones de oxidación, particularmente en el residuo de tirosina, lo que lleva a la formación de ditirosina u otros productos oxidados.

Reducción: Las reacciones de reducción pueden dirigirse a los enlaces amida o a cualquier forma oxidada del péptido.

Sustitución: Las reacciones de sustitución pueden ocurrir en el residuo de fenilglicina, donde el grupo fenilo puede ser reemplazado por otros grupos funcionales.

Reactivos y condiciones comunes:

Oxidación: Peróxido de hidrógeno u otros agentes oxidantes en condiciones suaves.

Reducción: Borohidruro de sodio u otros agentes reductores.

Sustitución: Diversos electrófilos en presencia de una base.

Principales productos:

Oxidación: Ditirosina u otros derivados oxidados.

Reducción: Formas reducidas del péptido.

Sustitución: Péptidos con residuos de fenilglicina modificados.

Aplicaciones Científicas De Investigación

Tyr-Pro-Phg-Pro-NH2 tiene varias aplicaciones en la investigación científica:

Química: Se utiliza como compuesto modelo para estudiar las técnicas de síntesis y modificación de péptidos.

Biología: Se investiga por sus posibles actividades biológicas, incluida la inhibición enzimática y la unión a receptores.

Medicina: Se explora por sus posibles efectos terapéuticos, como las propiedades analgésicas y las actividades específicas de los receptores.

Industria: Se utiliza en el desarrollo de fármacos basados en péptidos y como estándar de referencia en métodos analíticos.

Mecanismo De Acción

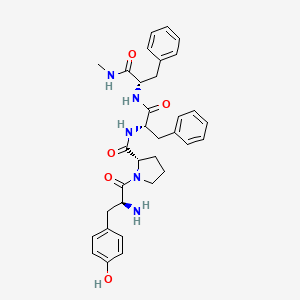

El mecanismo de acción de Tyr-Pro-Phg-Pro-NH2 implica su interacción con dianas moleculares específicas, como los receptores opioides. El péptido puede imitar ligandos endógenos, uniéndose a estos receptores y modulando su actividad. Esta interacción puede conducir a diversos efectos fisiológicos, incluida la analgesia y la modulación de la liberación de neurotransmisores .

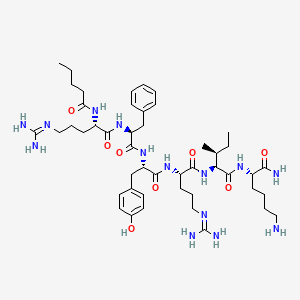

Compuestos similares:

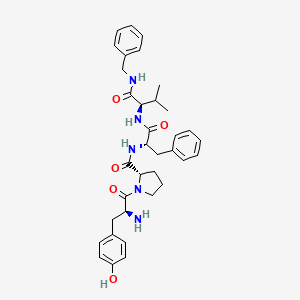

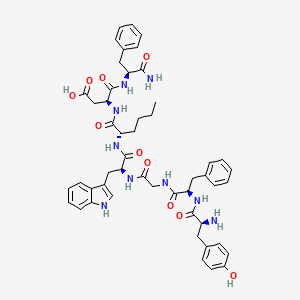

Morphiceptina (Tyr-Pro-Phe-Pro-NH2): Un agonista opioide altamente selectivo para los receptores opiáceos mu.

Taphalgin (H-Tyr-D-Arg-Phe-Gly-NH2): Un derivado sintético de la dermorfina con propiedades analgésicas.

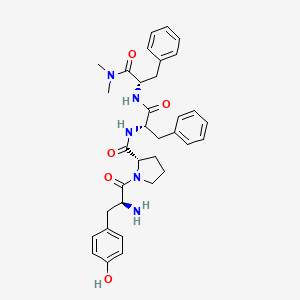

Singularidad: this compound es único debido a la presencia de fenilglicina, lo que confiere propiedades químicas y biológicas distintas en comparación con otros péptidos similares. El residuo de fenilglicina puede influir en la estabilidad del péptido, la afinidad de unión al receptor y la actividad biológica general.

Comparación Con Compuestos Similares

Morphiceptin (Tyr-Pro-Phe-Pro-NH2): An opioid agonist highly selective for mu opiate receptors.

Taphalgin (H-Tyr-D-Arg-Phe-Gly-NH2): A synthetic derivative of dermorphine with analgesic properties.

Uniqueness: Tyr-Pro-Phg-Pro-NH2 is unique due to the presence of phenylglycine, which imparts distinct chemical and biological properties compared to other similar peptides. The phenylglycine residue can influence the peptide’s stability, receptor binding affinity, and overall biological activity.

Propiedades

Fórmula molecular |

C27H33N5O5 |

|---|---|

Peso molecular |

507.6 g/mol |

Nombre IUPAC |

(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[(1S)-2-[(2S)-2-carbamoylpyrrolidin-1-yl]-2-oxo-1-phenylethyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C27H33N5O5/c28-20(16-17-10-12-19(33)13-11-17)26(36)32-15-5-9-22(32)25(35)30-23(18-6-2-1-3-7-18)27(37)31-14-4-8-21(31)24(29)34/h1-3,6-7,10-13,20-23,33H,4-5,8-9,14-16,28H2,(H2,29,34)(H,30,35)/t20-,21-,22-,23-/m0/s1 |

Clave InChI |

QTYFABXBYBNUEU-MLCQCVOFSA-N |

SMILES isomérico |

C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)O)N)C(=O)N[C@@H](C3=CC=CC=C3)C(=O)N4CCC[C@H]4C(=O)N |

SMILES canónico |

C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(C3=CC=CC=C3)C(=O)N4CCCC4C(=O)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-Amino-3-[6,13-dimethyl-10-methylidene-2,5,9,12-tetraoxo-14-(3,7,10-trimethyl-4-oxoheptadeca-5,7-dienyl)-1-oxa-4,8,11-triazacyclotetradec-3-yl]-1-oxopropan-2-yl] hydrogen sulfate](/img/structure/B10853656.png)